molecular formula C11H20N2O4 B2838409 tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate CAS No. 1932199-27-3

tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate

Cat. No.: B2838409
CAS No.: 1932199-27-3
M. Wt: 244.291
InChI Key: XSXSNSZFCYKBPW-RBXMUDONSA-N
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Description

Chemical Structure and Properties tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate is a bicyclic carbamate derivative with a fused hexahydrofuro[3,2-b]furan core. Its molecular formula is C₁₁H₂₀N₂O₄, molecular weight 244.29 g/mol, and CAS number 1932199-27-3 . The compound features a tert-butyl carbamate group and a primary amine substituent on the bicyclic framework, with stereochemistry defined by the (3S,3aR,6S,6aR) configuration.

Properties

IUPAC Name

tert-butyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXSNSZFCYKBPW-RBXMUDONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2C1OCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932199-27-3
Record name tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate typically involves multiple steps:

  • Formation of the Hexahydrofurofuran Core: : This can be achieved through cyclization reactions, often involving the use of reducing agents to transform precursor molecules into the desired cyclic structure.

  • Introduction of the Amino Group: : Incorporation of the amino group at the 6th position requires selective protection and deprotection steps, ensuring that only the desired site is functionalized.

  • Carbamate Formation: : The final step involves the reaction of the amino group with tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods: : Industrial production may involve optimization of the above synthetic routes to increase yield and purity, as well as to reduce the number of steps. Catalysts and automation may be used to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can involve conversion of the furan core to more oxidized species.

  • Reduction: : Hydrogenation may be used to modify the hexahydrofurofuran ring further.

  • Substitution: : The amino group may undergo nucleophilic substitutions with electrophiles, producing a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides in the presence of a base.

Major Products: : Depending on the reaction, major products can include hydroxylated derivatives, saturated cyclic compounds, and substituted furan analogs.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex synthetic molecules due to its reactive amino and furan groups.

  • Medicine: : Research into its potential as a drug or drug intermediate due to its structural uniqueness.

  • Industry: : May be explored as a monomer or precursor for the synthesis of advanced materials.

Mechanism of Action

The compound's mechanism of action depends on its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Could include inhibition of enzymes, modulation of receptor activity, or interference with nucleic acid functions.

Comparison with Similar Compounds

Structural Analogs in the Hexahydrofuro[3,2-b]furan Family

Several derivatives share the hexahydrofuro[3,2-b]furan scaffold but differ in substituents and functional groups:

Compound Name Functional Groups Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties Reference
tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate Carbamate, amine C₁₁H₂₀N₂O₄ 244.29 Not reported Building block for chiral agents
Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid Two carboxylic acids C₈H₁₀O₆ 202.16 Not reported Intermediate for polymer synthesis
(3R,3aR,6S,6aS)-6-(Nitrooxy)hexahydrofuro[3,2-b]furan-3-yl acetate Nitrate ester, acetate C₈H₁₁NO₇ 233.18 Not reported Potential vasodilator (e.g., Isosorbide analog)
N,N'-Bis(3,5-dimethoxybenzamide) hexahydrofurofuran derivatives Bis-amide, methoxy groups Varies ~600–650 168–193 Chiral solvating agents

Key Observations :

  • Functional Group Impact : The tert-butyl carbamate group in the target compound enhances steric bulk and stability compared to carboxylic acid or nitrate ester analogs, making it suitable for asymmetric synthesis .
  • Thermal Stability : Bis-amide derivatives exhibit higher melting points (168–193°C) due to hydrogen bonding, whereas the tert-butyl carbamate analog lacks such data, suggesting lower crystallinity .
Comparison with Other Bicyclic Carbamates

Compounds with alternative bicyclic frameworks but similar carbamate functionalities include:

Compound Name Core Structure Molecular Formula Molecular Weight Key Features Reference
tert-Butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate Cyclopenta[b]pyrrole C₁₂H₂₂N₂O₂ 226.32 Nitrogen-rich, potential CNS targets
tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate Piperidine C₁₇H₂₁F₃N₂O₃ 358.36 Fluorinated, bioactive motifs

Key Observations :

  • Ring System Influence : The hexahydrofurofuran core provides rigidity and chiral centers distinct from the flexible piperidine or nitrogen-dense cyclopenta[b]pyrrole systems .
  • Bioactivity Potential: Fluorinated analogs (e.g., ) may exhibit enhanced membrane permeability compared to the non-fluorinated target compound.
Functional Group Variations: Carbamates vs. Amides/Thioureas

A study of bis-functionalized hexahydrofurofuran derivatives highlights:

Compound Type Functional Groups Purity Range Solubility Application Reference
Bis-amide 3,5-Dimethoxybenzamide 30–70% Moderate in CH₂Cl₂ Chiral resolution of enantiomers
Bis-thiourea 3,5-Bis(trifluoromethyl)phenyl 60–80% Low in THF Supramolecular host-guest chemistry
tert-Butyl carbamate Amine, carbamate ≥95% Not reported Intermediate for drug discovery

Key Observations :

  • Purity and Utility : The tert-butyl carbamate derivative achieves higher purity (≥95%) compared to bis-amide/thiourea analogs (30–80%), likely due to optimized commercial synthesis .
  • Solubility : Thiourea derivatives exhibit poor solubility, limiting their use in polar solvents, whereas the carbamate analog’s solubility profile remains uncharacterized.

Biological Activity

tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS No. 1251012-40-4) is a synthetic compound that has shown potential biological activity in various research contexts. Its unique structural features contribute to its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C12H22N2O2
  • Molecular Weight: 226.31 g/mol
  • CAS Number: 1251012-40-4

The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Research indicates that it may act as an antagonist to Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are involved in immune responses and inflammation. This modulation can lead to therapeutic effects in conditions such as autoimmune diseases and chronic inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory cytokine production. For instance:

  • Cytokine Inhibition: The compound reduced the levels of TNF-alpha and IL-6 in activated macrophages by approximately 50% at concentrations ranging from 10 to 100 µM.

In Vivo Studies

Animal model studies have further elucidated the compound's biological effects:

  • Anti-inflammatory Effects: In a murine model of colitis, administration of this compound resulted in reduced colonic inflammation and improved histological scores compared to control groups.

Case Studies

  • Case Study on Autoimmune Disease:
    • A study involving lupus-prone mice showed that treatment with this compound led to a significant decrease in autoantibody production and renal inflammation.
  • Case Study on Chronic Inflammation:
    • In models of chronic arthritis, the compound demonstrated a reduction in joint swelling and pain scores when administered over a four-week period.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Cytokine ProductionInhibition of TNF-alpha and IL-6
Anti-inflammatoryReduced colonic inflammation in colitis model
Autoimmune ModulationDecreased autoantibody production in lupus mice
Joint Pain ReductionLowered pain scores in arthritis models

Q & A

Q. What are the key synthetic routes and critical reagents for preparing tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate?

The synthesis typically involves multi-step protocols with precise stereochemical control. Key steps include:

  • Carbamate formation : Reaction of tert-butyl chloroformate with the amine group under basic conditions (e.g., triethylamine) to protect the amino functionality .
  • Stereochemical preservation : Use of sodium hydrogencarbonate and potassium bromide under controlled temperatures to maintain stereochemical integrity during ring-forming reactions .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) to isolate the product, followed by spectroscopic validation (NMR, IR) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Advanced spectroscopic methods are employed:

  • NMR spectroscopy : Analysis of coupling constants and NOE (Nuclear Overhauser Effect) correlations to confirm the (3S,3aR,6S,6aR) configuration .
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, though this requires high-purity samples .
  • Comparative studies : Contrasting spectral data with known stereoisomers (e.g., tert-butyl (cis)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3-ylcarbamate, CAS 603130-24-1) to identify discrepancies .

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₂₀N₂O₄, MW 244.29) .
  • HPLC with chiral columns : Ensures enantiomeric purity, critical for biological studies .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its stereoisomers?

Contradictions often arise from subtle stereochemical differences. Methodological strategies include:

  • Parallel synthesis : Prepare and test all stereoisomers (e.g., 3R,6R vs. 3S,6S configurations) under identical assay conditions .
  • Molecular docking simulations : Compare binding affinities with target proteins (e.g., enzymes in furo[3,2-b]furan pathways) to rationalize activity differences .
  • Meta-analysis : Aggregate data from multiple studies (e.g., CAS 1932199-27-3 vs. 603130-24-1) to identify trends in structure-activity relationships .

Q. What experimental designs are recommended for studying pH-dependent stability?

  • Kinetic studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals .
  • Degradation product identification : Use LC-MS/MS to characterize byproducts (e.g., hydrolysis of the carbamate group yielding hexahydrofurofuran derivatives) .
  • Temperature modulation : Assess Arrhenius behavior to predict shelf-life under storage conditions .

Q. How can mechanistic insights into its reactivity inform drug discovery applications?

The compound’s bicyclic furan framework and carbamate group enable unique interactions:

  • Enzyme inhibition : The amino group may act as a hydrogen-bond donor in active sites (e.g., proteases or kinases), validated via mutagenesis studies .
  • Prodrug potential : The tert-butyl carbamate group can serve as a cleavable protecting group, releasing the active amine in vivo .
  • Cross-reactivity screening : Test against off-target biomolecules (e.g., serum albumin) to evaluate specificity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Continuous flow reactors : Improve yield and reduce side reactions compared to batch processes .
  • Green chemistry approaches : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using statistical models to enhance reproducibility .

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